molecular formula C14H10ClNO3 B1465310 2-Chloro-4-(4-formyl-phenoxy)-benzamide CAS No. 676494-62-5

2-Chloro-4-(4-formyl-phenoxy)-benzamide

Cat. No.: B1465310
CAS No.: 676494-62-5
M. Wt: 275.68 g/mol
InChI Key: ZLUGAKYGUIUOGP-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-formyl-phenoxy)-benzamide (CAS: 676494-62-5; MFCD31618949) is a benzamide derivative characterized by a central benzamide scaffold substituted with a chlorine atom at the 2-position and a 4-formylphenoxy group at the 4-position. The compound is synthesized via nucleophilic aromatic substitution or coupling reactions, as evidenced by methods described for related benzamides (e.g., use of dimethylformamide and Cs₂CO₃ in ). Its purity (95%) and structural conformation are validated via chromatographic (HPLC) and spectroscopic techniques (NMR, IR, HRMS) .

The formyl group (-CHO) at the para position of the phenoxy moiety introduces electrophilic reactivity, enabling further derivatization, while the chloro substituent enhances lipophilicity and influences intermolecular interactions. These features make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors where electronic and steric properties are critical .

Properties

IUPAC Name

2-chloro-4-(4-formylphenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-13-7-11(5-6-12(13)14(16)18)19-10-3-1-9(8-17)2-4-10/h1-8H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUGAKYGUIUOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

The activity and properties of benzamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight Key Properties/Applications Reference
2-Chloro-4-(4-formyl-phenoxy)-benzamide 2-Cl, 4-(4-formylphenoxy) 305.73 g/mol Electrophilic reactivity; potential enzyme inhibition
2-Chloro-4-(methylsulfonyl)benzamide 2-Cl, 4-(SO₂CH₃) 233.67 g/mol Enhanced solubility; sulfonyl group aids in H-bonding
2-Chloro-N-(4-methoxyphenyl)benzamide 2-Cl, N-(4-OCH₃-phenyl) 275.71 g/mol Orthogonal benzene rings (dihedral angle: 79.2°); CNS targeting
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide 2-C₁₄H₂₇O, 1-(3-COOH-phenyl) 466.61 g/mol PCAF HAT inhibition (79% at 100 µM); long acyl chain enhances membrane permeability
2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide 2-Cl, 4-(neo-pentylamino) 240.73 g/mol Steric hindrance from branched alkyl chain; agrochemical applications
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The formyl (-CHO) and sulfonyl (-SO₂CH₃) groups increase electrophilicity, facilitating nucleophilic addition or hydrogen bonding. However, the formyl group offers greater versatility for further functionalization compared to sulfonyl .
  • Chloro Substituent: The 2-chloro position is conserved in many analogs, contributing to π-stacking interactions and lipophilicity, critical for membrane penetration .
  • Acyl vs. Alkyl Chains: Long acyl chains (e.g., tetradecanoylamino in ) enhance lipid solubility and bioactivity in enzyme inhibition, whereas branched alkyl chains (e.g., neopentyl in ) introduce steric effects that may hinder binding .

Physical and Spectroscopic Properties

  • However, the chloro substituent counterbalances this by enhancing hydrophobicity .
  • Crystallography: Dihedral angles between aromatic rings (e.g., 79.2° in ) influence packing efficiency and melting points. The target compound’s conformation remains uncharacterized but is expected to adopt similar orthogonality due to steric hindrance .
  • Spectroscopic Signatures: IR peaks for amide C=O (~1650 cm⁻¹) and formyl C=O (~1700 cm⁻¹) distinguish the target compound from analogs with carboxy or sulfonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-formyl-phenoxy)-benzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4-formyl-phenoxy)-benzamide

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